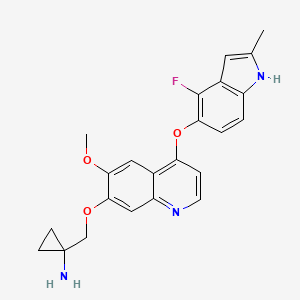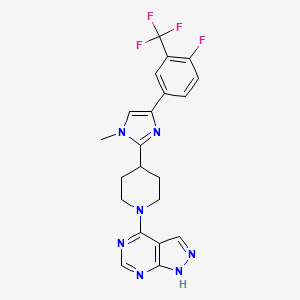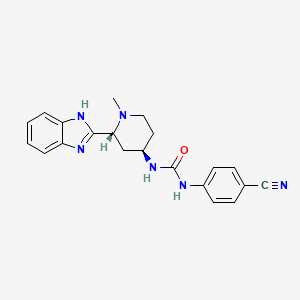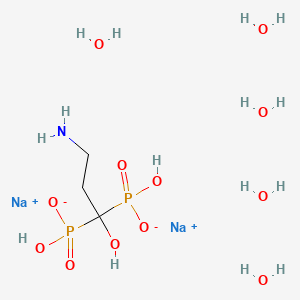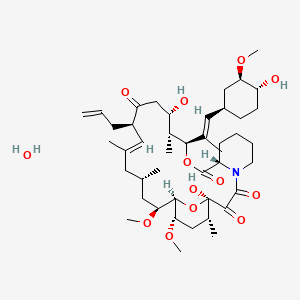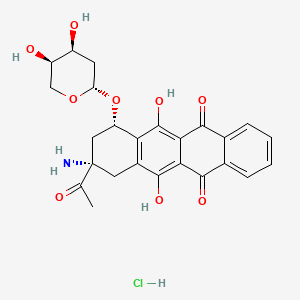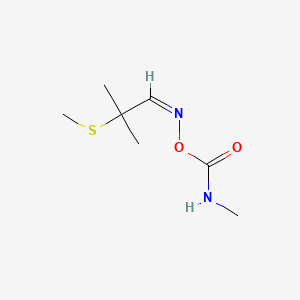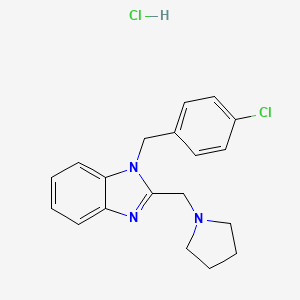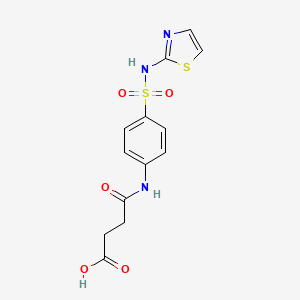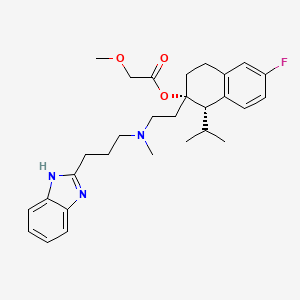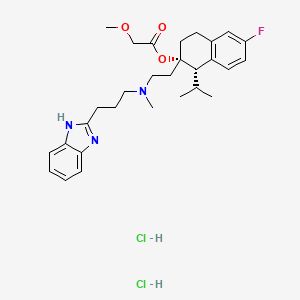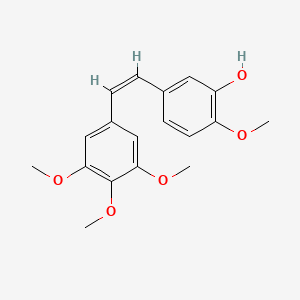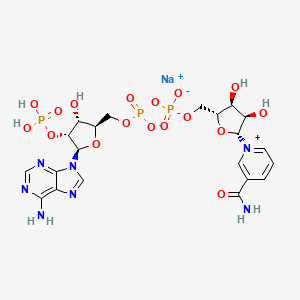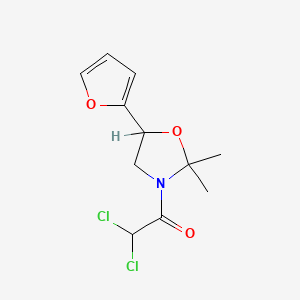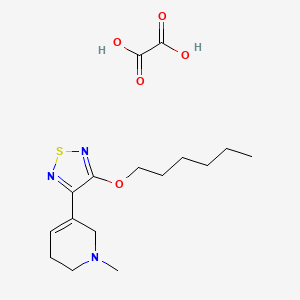
Xanomeline oxalate
Vue d'ensemble
Description
Xanomeline Oxalate is a small molecule muscarinic acetylcholine receptor agonist . It was first synthesized in a collaboration between Eli Lilly and Novo Nordisk as an investigational therapeutic being studied for the treatment of central nervous system disorders . Its pharmacological action is mediated primarily through stimulation of central nervous system muscarinic M1 and M4 receptor subtypes .
Synthesis Analysis
Xanomeline Oxalate was synthesized from pyridine-3-carboxaldehyde by addition, cyclization, substitution, methylation, reduction, and salt formation with an overall yield of 14.1% .Molecular Structure Analysis
The molecular formula of Xanomeline Oxalate is C16H25N3O5S . It has a molecular weight of 371.452 g/mol .Physical And Chemical Properties Analysis
Xanomeline Oxalate has a molecular weight of 371.5 g/mol . It has 2 hydrogen bond donors and 9 hydrogen bond acceptors .Applications De Recherche Scientifique
Cognitive and Behavioral Effects in Schizophrenia and Alzheimer's Disease
- Xanomeline oxalate is known for its clinical efficacy in treating schizophrenia and Alzheimer's disease (AD) patients. Its unique M1/M4-preferring mechanism of action has shown promising cognitive and behavioral effects, inspiring ongoing research into the development of safer muscarinic ligands with improved subtype selectivity (Bender, Jones, & Lindsley, 2017).
Protective Role in Cortical Cells Against Oxygen-Glucose Deprivation
- Xanomeline oxalate has demonstrated protective effects on cortical neuronal cells exposed to oxygen and glucose deprivation (OGD). This protection is attributed to the inhibition of apoptosis, reduction in reactive oxygen species (ROS) production, and modulation of various cellular pathways (Xin, Chen, Fu, Shen, Zhu, & Huang, 2020).
Impact on Muscarinic Receptor Subtypes and Membrane Cholesterol
- Research has shown that xanomeline's binding to muscarinic receptors is influenced by membrane cholesterol. The differences in cholesterol binding to muscarinic receptor subtypes are hypothesized to contribute to xanomeline's functional selectivity and have therapeutic implications (Randáková, Dolejší, Rudajev, Zimčík, Doležal, El-Fakahany, & Jakubík, 2018).
Effects on Schizophrenia Treatment
- Xanomeline, combined with trospium, has been studied in patients with schizophrenia. This combination was found to result in a greater decrease in schizophrenia symptoms compared to a placebo, but it was also associated with cholinergic and anticholinergic adverse events (Brannan, Sawchak, Miller, Lieberman, Paul, & Breier, 2021).
Potential in Treating Alzheimer's Disease
- A fluorinated derivative of xanomeline, EUK1001, showed effectiveness in attenuating Alzheimer's disease-like neurodegenerative pathology in animal models. This suggests potential applications in treating Alzheimer's disease (Li, Jia, Duan, Wang, Zhou, & Dong, 2017).
Suppression of Pro-Inflammatory Cytokine Responses
- Xanomeline oxalate has been found to suppressexcessive pro-inflammatory cytokine responses in lethal inflammation models. It acts through neural signal-mediated pathways and improves survival, highlighting its role in controlling inflammation via peripheral administration (Rosas‐Ballina, Valdés-Ferrer, Dancho, Ochani, Katz, Cheng, Olofsson, Chavan, Al-Abed, Tracey, & Pavlov, 2015).
Modulation of Functional Connectivity in the Brain
- Xanomeline has been shown to modulate functional connectivity and induce changes in the mouse brain, which is relevant to treatments for brain disorders characterized by cognitive impairment, mood disturbances, or psychosis, such as Alzheimer’s disease or schizophrenia (Montani, Canella, Schwarz, Li, Gilmour, Galbusera, Wafford, Gutierrez-Barragan, McCarthy, Shaw, Knitowski, McKinzie, & Gozzi, 2020).
Biased Agonism at Muscarinic Receptors
- Xanomeline has been investigated for its biased agonism profile at muscarinic receptors, particularly the M4 receptor. This research is significant for understanding the therapeutic action of xanomeline and calls for further exploration of the in vivo consequences of biased agonism in drugs targeting muscarinic receptors (McDonald, van der Westhuizen, Pham, Thompson, Felder, Paul, Thal, Christopoulos, & Valant, 2022).
Muscarinic Acetylcholine Receptor Agonists for Schizophrenia
- Research has highlighted the potential of muscarinic acetylcholine receptor agonists, like xanomeline, as novel treatments for schizophrenia. This approach focuses on targeting mAChRs to treat the core symptoms of schizophrenia, offering a new avenue for therapeutic development (Paul, Yohn, Popiolek, Miller, & Felder, 2022).
Reversal of Wake and Arousal Deficits in Aging
- Xanomeline has been shown to reverse wake fragmentation and disruptions in arousal in nonpathologically aged mice, suggesting its potential to enhance wakefulness and arousal in aging populations and possibly in mild cognitive impairment (MCI) and Alzheimer's disease (AD) patient populations (Russell, Ingram, Teal, Lindsley, & Jones, 2023)
Orientations Futures
Xanomeline has been found to protect cortical neuronal cells possibly through the inhibition of apoptosis after oxygen-glucose deprivation . It has also been found to restore endogenous nicotinic acetylcholine receptor signaling in mouse prefrontal cortex . These findings suggest potential future directions for the use of Xanomeline in treating neuropsychiatric and neurological diseases such as schizophrenia and Alzheimer’s disease .
Propriétés
IUPAC Name |
3-hexoxy-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3OS.C2H2O4/c1-3-4-5-6-10-18-14-13(15-19-16-14)12-8-7-9-17(2)11-12;3-1(4)2(5)6/h8H,3-7,9-11H2,1-2H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOUESNWCLASJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=NSN=C1C2=CCCN(C2)C.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596482 | |
| Record name | Oxalic acid--5-[4-(hexyloxy)-1,2,5-thiadiazol-3-yl]-1-methyl-1,2,3,6-tetrahydropyridine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Xanomeline oxalate | |
CAS RN |
141064-23-5 | |
| Record name | Xanomeline oxalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141064235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxalic acid--5-[4-(hexyloxy)-1,2,5-thiadiazol-3-yl]-1-methyl-1,2,3,6-tetrahydropyridine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | XANOMELINE OXALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JF5A0PK3G5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



